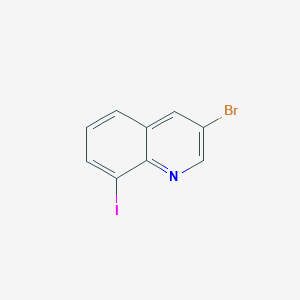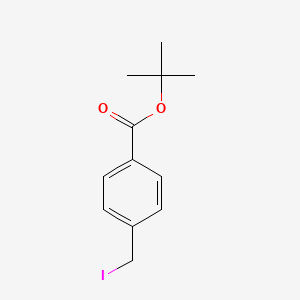![molecular formula C7H7ClN2O B1403174 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride CAS No. 1427367-62-1](/img/structure/B1403174.png)
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of the 1H-Pyrrolo[2,3-b]pyridine family . This compound has been used in the development of inhibitors for human neutrophil elastase (HNE), a potent protease involved in many physiological processes and pathologies affecting the respiratory system . It has also been studied for its potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride involves the design and creation of a series of derivatives with potent activities against FGFR1, 2, and 3 . The process involves modifications of the pyrrolo[2,3-b]pyridine scaffold, with certain substituents at position 5 being tolerated and resulting in retention of inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is characterized by a pyrrolo[2,3-b]pyridine scaffold. The position 2 of the scaffold must be unsubstituted, and modifications of this position result in loss of HNE inhibitory activity. Conversely, the introduction of certain substituents at position 5 is tolerated, with retention of HNE inhibitory activity .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride are primarily related to its inhibitory activity against HNE and FGFRs. The compound interacts with these enzymes, inhibiting their proteolytic activity .Wissenschaftliche Forschungsanwendungen
Fibroblast Growth Factor Receptor Inhibitors
1H-Pyrrolo[2,3-b]pyridine derivatives, including 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride, have been found to have potent activities against FGFR1, 2, and 3 . These compounds can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
Anti-Inflammatory Agents
Indole-2-one and 7-aza-2-oxindole derivatives, including 7-AZA-2-OXINDOLE HYDROCHLORIDE, have been synthesized and evaluated for their anti-inflammatory activity . These compounds have been found to inhibit lipopolysaccharide (LPS)-stimulated tumor necrosis factor (TNF)-α .
TNIK Inhibitors
1H-Pyrrolo[2,3-b]pyridine scaffold, including 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride, has been found to have high inhibition on TNIK . Some compounds have shown potent TNIK inhibition with IC50 values lower than 1 nM .
VEGFR-2 Inhibitors
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is a reagent used in the synthesis of potent VEGFR-2 inhibitors .
Synthesis of Spiroindole and Spirooxindole Scaffolds
Spiroindole and spirooxindole scaffolds, which can be synthesized from 7-AZA-2-OXINDOLE HYDROCHLORIDE, are very important spiro-heterocyclic compounds in drug design processes . These scaffolds have bioactivity against cancer cells, microbes, and different types of disease affecting the human body .
Enantioselective Morita Baylis Hillman Reaction
7-aza-2-oxindoles have been synthesized in good to excellent yields and with moderate to high enantioselectivity in a shorter time .
Wirkmechanismus
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride, also known as 7-AZA-2-OXINDOLE HYDROCHLORIDE, are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride interacts with its targets by inhibiting the FGFRs. This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride with FGFRs results in the inhibition of downstream signaling pathways that include RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Zukünftige Richtungen
The future directions for research on 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride could involve further exploration of its potential as an inhibitor of HNE and FGFRs. This could include the development of more potent inhibitors, as well as the investigation of other potential applications of this compound .
Eigenschaften
IUPAC Name |
1,3-dihydropyrrolo[2,3-b]pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-6-4-5-2-1-3-8-7(5)9-6;/h1-3H,4H2,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHCWVOPQYFEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)
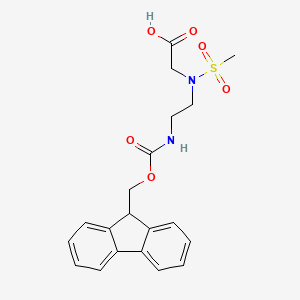
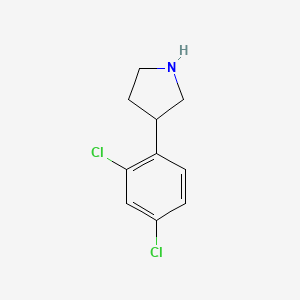

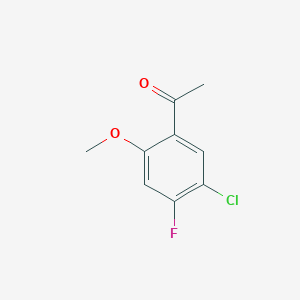
![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)
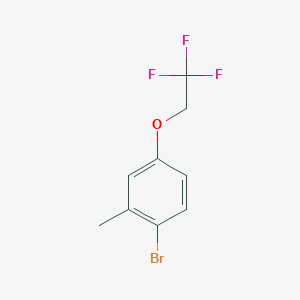
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1403110.png)
![1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one](/img/structure/B1403111.png)
![4-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-piperidine](/img/structure/B1403112.png)
